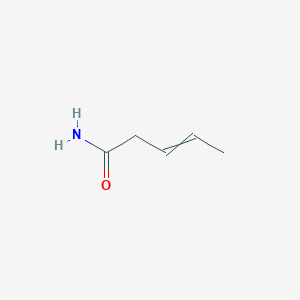

3-Pentenamide, (E)-

Description

3-Pentenamide, (E)- is an unsaturated amide characterized by a five-carbon chain with a trans-configured double bond (C=C) at the third position and an amide (-CONH₂) functional group. This compound serves as a precursor in synthesizing industrially critical materials like adipamide (1,6-hexanediamide), a key intermediate in nylon production . Its (E)-stereochemistry influences reactivity and physical properties, making it distinct from its (Z)-isomer. The compound's molecular formula is C₅H₉NO, with applications spanning polymer chemistry and pharmaceutical intermediates .

Properties

IUPAC Name |

pent-3-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARRNBYMHFLZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Pentenamide, (E)-, can be synthesized through various methods. One common approach involves the reaction of 3-pentenoic acid with ammonia or an amine in the presence of a dehydrating agent. This reaction typically requires mild heating to facilitate the formation of the amide bond . Another method involves the use of acid chlorides or anhydrides, which react with ammonia or amines to form the corresponding amides .

Industrial Production Methods

In industrial settings, the production of 3-Pentenamide, (E)-, often involves the catalytic hydrogenation of nitriles or the hydrolysis of nitriles under acidic or basic conditions. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Pentenamide, (E)-, undergoes various chemical reactions, including:

Hydrolysis: Under acidic or basic conditions, 3-Pentenamide, (E)-, can be hydrolyzed to yield 3-pentenoic acid and ammonia.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert 3-Pentenamide, (E)-, to primary amines.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amides.

Common Reagents and Conditions

Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solutions are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include 3-pentenoic acid, primary amines, and various substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Pentenamide, (E)-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pentenamide, (E)-, involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. It can also interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

3-Ethylpentanamide

- Molecular Formula: C₇H₁₅NO (vs. C₅H₉NO for 3-pentenamide).

- Key Differences: A saturated carbon chain with an ethyl (-CH₂CH₃) substituent at the third position instead of a double bond. Higher hydrophobicity due to branching, leading to altered solubility in polar solvents.

- Applications : Primarily used in organic synthesis as a stable amide intermediate .

N-(6-Chloro-3-pyridazinyl)pentanamide

- Molecular Formula : C₉H₁₂ClN₃O.

- Increased molecular weight (213.66 g/mol vs. ~99 g/mol for 3-pentenamide) and complexity. Suitable for pharmaceutical applications due to heteroaromatic moieties, unlike 3-pentenamide’s industrial focus .

(E)-N-(3,4-Dimethoxyphenethyl)-3-methoxybut-2-enamide

- Molecular Formula: C₁₆H₂₁NO₄.

- Key Differences: Extended aromatic system (phenethyl group) with methoxy (-OCH₃) substituents. Serves as a precursor to 3,4-dihydroisoquinolines, highlighting its role in medicinal chemistry vs. 3-pentenamide’s polymer applications. Higher melting point due to crystalline packing influenced by aromaticity .

Physical and Chemical Properties

| Property | 3-Pentenamide, (E)- | 3-Ethylpentanamide | N-(6-Chloro-3-pyridazinyl)pentanamide |

|---|---|---|---|

| Molecular Weight | 99.13 g/mol | 129.20 g/mol | 213.66 g/mol |

| Melting Point | Not reported | ~80–85°C (estimated) | Likely solid (heteroaromatic) |

| Solubility | Polar aprotic solvents | Low polarity solvents | Moderate in DMSO/DMF |

| Reactivity | High (C=C bond) | Low (saturated) | Moderate (chlorine substituent) |

Q & A

Basic: How to design a controlled experiment for synthesizing (E)-3-Pentenamide with high stereochemical purity?

Methodological Answer:

- Variables: Control reaction temperature, catalyst loading, and solvent polarity to favor the (E)-isomer. Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .

- Validation: Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemistry using -NMR coupling constants (e.g., trans-vinyl protons show ) .

- Replication: Document catalyst source, purification steps (e.g., column chromatography), and spectroscopic data in line with ACS guidelines for reproducibility .

Basic: What spectroscopic techniques are most reliable for characterizing (E)-3-Pentenamide, and how should data be interpreted?

Methodological Answer:

- Primary Tools:

- -NMR: Identify carbonyl () and alkene carbons () .

- IR Spectroscopy: Confirm amide C=O stretch () and N-H bend () .

- Cross-Validation: Compare experimental data with computational predictions (e.g., DFT calculations for vibrational frequencies) to resolve ambiguities .

Advanced: How to resolve contradictions in reported bioactivity data for (E)-3-Pentenamide across different studies?

Methodological Answer:

- Data Audit: Systematically compare assay conditions (e.g., cell lines, concentration ranges, controls) from conflicting studies. Inconsistent solvent use (e.g., DMSO vs. aqueous buffers) may explain variability in IC values .

- Meta-Analysis: Apply statistical models (e.g., random-effects meta-analysis) to quantify heterogeneity and identify confounding variables (e.g., impurities in commercial samples) .

- Replication: Reproduce key studies using standardized protocols (e.g., OECD guidelines for in vitro assays) and report raw data with error margins .

Advanced: What strategies optimize the regioselective functionalization of (E)-3-Pentenamide in catalytic systems?

Methodological Answer:

- Catalyst Screening: Test transition-metal complexes (e.g., Pd, Ru) for cross-coupling reactions. Use chelating ligands (e.g., bipyridine) to enhance selectivity for β-position functionalization .

- Kinetic Profiling: Employ stopped-flow UV-Vis spectroscopy to track intermediate formation and adjust reaction time/temperature dynamically .

- Computational Aid: Perform DFT calculations to map energy barriers for competing pathways and validate with isotopic labeling experiments (e.g., or tracers) .

Advanced: How to address discrepancies between computational predictions and experimental results in (E)-3-Pentenamide’s thermodynamic stability?

Methodological Answer:

- Error Analysis: Re-evaluate computational parameters (e.g., basis sets, solvation models) using higher-level theories (e.g., CCSD(T)) and compare with calorimetric data (e.g., DSC for ) .

- Sensitivity Testing: Vary input geometries (e.g., dihedral angles) in molecular dynamics simulations to assess conformational impacts on stability .

- Collaborative Workflows: Partner with specialized labs to validate results via round-robin testing, ensuring alignment between theory and experiment .

Basic: What statistical methods are appropriate for analyzing dose-response relationships in (E)-3-Pentenamide toxicity studies?

Methodological Answer:

- Model Selection: Use nonlinear regression (e.g., Hill equation) to fit dose-response curves. Report , confidence intervals, and outliers .

- Error Handling: Apply Grubbs’ test to identify anomalous data points and repeat experiments if >5% of replicates deviate significantly .

- Software Tools: Leverage open-source platforms (e.g., R’s

drcpackage) for reproducible analysis and visualization .

Advanced: How to design a systematic review protocol for evaluating (E)-3-Pentenamide’s role in neurotransmitter modulation?

Methodological Answer:

- Inclusion Criteria: Define parameters (e.g., in vivo studies, peer-reviewed journals, species-specific data) and exclude non-quantitative or non-peer-reviewed sources .

- Bias Mitigation: Use PRISMA guidelines for transparent literature screening and risk-of-bias assessment (e.g., SYRCLE’s tool for animal studies) .

- Data Synthesis: Perform subgroup analysis by organism (e.g., rodent vs. primate) and neurotransmitter type (e.g., GABA vs. glutamate) to contextualize findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.